molecular formula C21H19N3O5 B13857709 Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13857709
M. Wt: 393.4 g/mol
InChI Key: OPKIZXYBHHWRRV-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, with various functional groups attached, including a furan ring, a phenethyl group, and an ethyl ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often involve the use of catalysts such as PTSA (p-toluenesulfonic acid) and solvents like ethanol or acetonitrile. Industrial production methods may involve optimization of these conditions to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or furan ring positions, using reagents like sodium methoxide or halides.

    Cyclization: Intramolecular cyclization reactions can form additional fused ring systems, enhancing the compound’s structural complexity.

Scientific Research Applications

Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include inhibition of oxidative stress, modulation of inflammatory responses, and interference with cell proliferation pathways .

Comparison with Similar Compounds

Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and potential for diverse chemical modifications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H19N3O5/c1-2-28-21(27)18-19(25)23(11-10-14-7-4-3-5-8-14)17-13-15(16-9-6-12-29-16)22-24(17)20(18)26/h3-9,12-13,18H,2,10-11H2,1H3

InChI Key

OPKIZXYBHHWRRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CC=CO3)CCC4=CC=CC=C4

Origin of Product

United States

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